1-(4-methoxybenzoyl)-4-piperidinecarboxamide
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Description
1-(4-methoxybenzoyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.13174244 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 1-(4-methoxybenzoyl)-4-piperidinecarboxamide, also known as Aniracetam, are the Glutamate receptor 2, Glutamate receptor 3, 5-hydroxytryptamine receptor 2A, and Dopamine D2 receptor . These receptors play crucial roles in neurotransmission, affecting cognitive functions such as memory and attention .
Mode of Action
Aniracetam interacts with its targets to mediate a wide range of anxiolytic properties. This interaction may involve cholinergic, dopaminergic, and serotonergic systems . The compound’s mode of action involves both direct and indirect effects on desensitization .
Biochemical Pathways
Aniracetam affects the glutaminergic receptors, specifically the ionotropic glutamate receptors (iGluRs) which include N-methyl-D-aspartate (NMDA), α-amino-3-hydroxyl-5-methyl-isoxazole-4-prorionate (AMPA), and kainate (KA) receptors . These receptors are involved in the mediation of fast postsynaptic potentials .
Pharmacokinetics
The pharmacokinetics of Aniracetam involve absorption, distribution, metabolism, and excretion, collectively known as ADME properties .
Result of Action
The molecular and cellular effects of Aniracetam’s action involve the damage to the mitochondrial membrane and cristae in human leukemia and pancreatic cancer cells, leading to the loss of transmembrane potential, increase of cytosolic calcium, and activation of calcium-dependent apoptosis .
Properties
IUPAC Name |
1-(4-methoxybenzoyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-19-12-4-2-11(3-5-12)14(18)16-8-6-10(7-9-16)13(15)17/h2-5,10H,6-9H2,1H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTCGNNDLHWMBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.